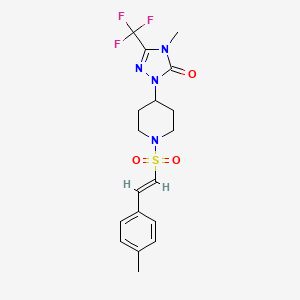

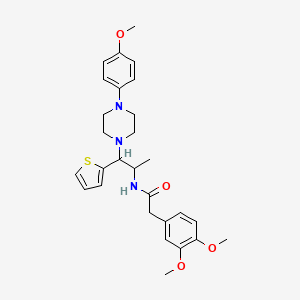

![molecular formula C15H16N2O B2827139 N-[3-(1-aminoethyl)phenyl]benzamide CAS No. 953725-36-5](/img/structure/B2827139.png)

N-[3-(1-aminoethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

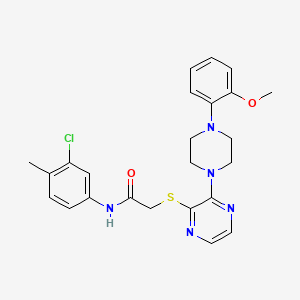

“N-[3-(1-aminoethyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 . It is used for proteomics research .

Synthesis Analysis

The synthesis of benzamide compounds, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to an aminoethyl group . The benzamide group is a significant class of amide compounds, which are found in various natural products in organic chemistry .Scientific Research Applications

Cancer Research and Treatment

- N-[3-(1-aminoethyl)phenyl]benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, showing selective inhibition of HDACs 1-3 and 11, which are critical in the regulation of gene expression. Such inhibitors have demonstrated significant antitumor activity in vitro and in vivo, highlighting their potential as anticancer drugs. For instance, MGCD0103, an isotype-selective small molecule HDAC inhibitor, has entered clinical trials due to its promising antitumor activity and oral bioavailability (Zhou et al., 2008).

- Another study focused on the synthesis and structure-activity relationship (SAR) of substituted N-(2-aminophenyl)benzamides, providing insights into their mechanism of action as HDAC2 inhibitors. These compounds have shown to bind in a time-dependent manner, further rationalized by co-complex crystal structures, indicating their potential as cytotoxic agents in HCT116 cancer cells (Bressi et al., 2010).

Polymer Synthesis

- The controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization has been achieved. This method has enabled the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the versatility of this compound derivatives in the field of polymer chemistry (Mori et al., 2005).

Antimicrobial Agents

- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, revealing some compounds with more potent effects than reference drugs against pathogenic strains. This suggests their potential application as novel antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Properties

IUPAC Name |

N-[3-(1-aminoethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIGOJRNVDUCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide](/img/structure/B2827060.png)

![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)